What are the chemical properties of Hexyl 2-furoate?
What are the chemical properties of Hexyl 2-furoate?
Chemical Class: Heteroaromatic Ester | CAS: 39251-86-0[1][2][3][4]
Executive Summary
Hexyl 2-furoate is a lipophilic ester derived from the condensation of 2-furoic acid and 1-hexanol.[1] While historically utilized primarily in the flavor and fragrance industry for its green, fruity, and waxy olfactory profile, it serves as a valuable model compound for studying the reactivity of electron-deficient furan rings. Recent mechanistic studies suggest that despite the electron-withdrawing ester group, the furan moiety retains significant diene character, enabling specific cycloaddition pathways under aqueous conditions. This guide details its physicochemical properties, synthetic protocols, and reactivity profile for research applications.
Molecular Architecture & Physicochemical Profile[1][5][6]
Hexyl 2-furoate consists of a five-membered aromatic furan ring substituted at the C2 position with a hexyl ester group.[1] The presence of the ester carbonyl withdraws electron density from the furan ring, making it less susceptible to electrophilic aromatic substitution than unsubstituted furan, but highly distinct in its hydrolysis kinetics compared to aliphatic esters.
Table 1: Physicochemical Constants
| Property | Value | Technical Note |
| Molecular Formula | C₁₁H₁₆O₃ | |
| Molecular Weight | 196.24 g/mol | |
| Physical State | Liquid | Colorless to pale yellow |
| Boiling Point | ~252°C (760 mmHg) | 105°C at 1.0 mmHg (Vacuum distillation recommended) |
| Density | 1.017 g/mL (25°C) | Slightly denser than water |
| LogP (Octanol/Water) | 3.53 (Experimental) | Highly lipophilic; indicates high membrane permeability |
| Solubility | ~74 mg/L (Water) | Miscible in EtOH, Et₂O, CHCl₃ |
| Refractive Index | 1.462 (Predicted) | |
| Odor Threshold | Low (ppm range) | Descriptors: Green, Apple, Pear, Earthy/Waxy |
Synthetic Pathways[1]
The primary industrial and laboratory synthesis involves the direct Fischer esterification of 2-furoic acid with 1-hexanol.[1] Due to the high boiling point of the product, water removal is the critical rate-driving step.
Protocol: Acid-Catalyzed Esterification[1]
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Reactants: 2-Furoic acid (1.0 eq), 1-Hexanol (1.2 - 1.5 eq).[1]
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Catalyst: p-Toluenesulfonic acid (pTSA) (1-2 mol%) or H₂SO₄.[1]
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Solvent: Toluene or Xylene (for azeotropic water removal).
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Apparatus: Dean-Stark trap.
Critical Control Point: The reaction must be monitored by TLC (Solvent: Hexane/EtOAc 9:1) to ensure consumption of 2-furoic acid. Residual acid complicates purification due to potential emulsification during the basic wash.
Chemical Reactivity & Stability[1][6]
The chemical behavior of Hexyl 2-furoate is defined by two competing reactive centers: the ester linkage (susceptible to hydrolysis) and the furan ring (susceptible to oxidation and cycloaddition).
Hydrolysis
The ester bond is stable at neutral pH but hydrolyzes rapidly under alkaline conditions (saponification) to yield the furoate salt and hexanol. Enzymatically, it is a substrate for carboxylesterases (e.g., PLE), which is relevant for metabolic studies.
Diels-Alder Cycloaddition (The "Atypical Diene")
Historically, furoate esters were considered poor dienes for Diels-Alder reactions due to the electron-withdrawing carbonyl group at C2.[1] However, recent research demonstrates that in aqueous media, 2-furoate derivatives can react with highly reactive dienophiles (e.g., maleimides). This "on-water" acceleration is a critical insight for green chemistry applications involving furanic building blocks.
Oxidation
The furan ring is sensitive to singlet oxygen and oxidizing agents (e.g., bromine in methanol), leading to ring opening and the formation of unsaturated dicarbonyls (e.g., derivatives of 2-ene-1,4-dione).
[1][3]
Analytical Characterization
For researchers verifying compound identity, the following spectral signatures are diagnostic.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 300 MHz (Predicted shifts based on structural congeners)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Interpretation |
| Furan H5 | 7.58 | Doublet (d) | 1H | Alpha-proton (O-adjacent) |
| Furan H3 | 7.18 | Doublet (d) | 1H | Beta-proton (Carbonyl-adjacent) |
| Furan H4 | 6.50 | Doublet of Doublets (dd) | 1H | Beta-proton (Ring) |
| O-CH₂- | 4.31 | Triplet (t) | 2H | Deshielded by ester oxygen |
| -CH₂- (Beta) | 1.75 | Multiplet (m) | 2H | Alkyl chain |
| -CH₂- (Bulk) | 1.30 - 1.45 | Multiplet (m) | 6H | Alkyl chain |
| -CH₃ (Terminal) | 0.90 | Triplet (t) | 3H | Terminal methyl |
Mass Spectrometry (GC-MS)[1]
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Molecular Ion (M+): m/z 196 (Distinct)
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Base Peak: m/z 95 (Furoyl cation, [C₄H₃O-CO]⁺). This is the diagnostic fragment for all 2-furoate esters, formed by the loss of the alkoxy group (hexanol moiety).
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Other Fragments: m/z 112 (2-furoic acid radical cation), m/z 39 (Cyclopropenyl cation, typical of aromatic ring breakdown).
Infrared Spectroscopy (FT-IR)
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C=O Stretch: 1715–1730 cm⁻¹ (Strong, Ester).
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C=C Stretch (Furan): ~1475 cm⁻¹ and 1580 cm⁻¹.
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C-O Stretch: ~1180 cm⁻¹ and 1300 cm⁻¹.
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C-H Stretch: 2850–2960 cm⁻¹ (Aliphatic hexyl chain).
Biological & Safety Profile
Metabolism
In vivo, Hexyl 2-furoate undergoes rapid hydrolysis catalyzed by carboxylesterases.
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Phase I: Hydrolysis releases 1-hexanol (oxidized to hexanoic acid -> beta-oxidation) and 2-furoic acid .[1]
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Phase II: 2-Furoic acid is primarily conjugated with glycine to form 2-furoylglycine , which is excreted in urine.
Toxicology[1]
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FEMA Number: 2571 (Generally Recognized As Safe for flavor use).
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NOEL (No Observed Effect Level): High safety margin established for furoate esters in flavor applications.[3]
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Genotoxicity: Furoic acid derivatives generally lack the genotoxicity associated with furan itself, as the metabolic activation pathway to reactive enedials is sterically and electronically hindered by the carboxylate substituent.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61984, Hexyl 2-furoate. Retrieved from [Link]
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The Good Scents Company (2023). Hexyl 2-furoate Flavor and Fragrance Data. Retrieved from [Link]
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Cioc, R. C., et al. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions.[5] Green Chemistry, 23, 5459-5465. Retrieved from [Link]
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World Health Organization (WHO) / JECFA. Safety evaluation of certain food additives: Furoate esters. Retrieved from [Link]
Sources
- 1. Showing Compound Hexyl 2-furoate (FDB016855) - FooDB [foodb.ca]
- 2. Hexyl 2-furoate | SIELC Technologies [sielc.com]
- 3. FURFURYL ALCOHOL AND RELATED SUBSTANCES [inchem.org]
- 4. hexyl 2-furoate, 39251-86-0 [thegoodscentscompany.com]
- 5. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
